1,3,6-Trinitropyrene

Mutagenicity Ames assay Environmental toxicology

Environmental nitro-PAH monitoring requires isomer-verified 1,3,6-trinitropyrene-generic substitution compromises mutagenicity assay reproducibility. This analytical standard delivers: (1) Defined Ames potency of 65,500 rev/nmol (TA98, -S9), enabling full-range calibration across nitro-PAH mutagens; (2) Specific 1,3,6-substitution geometry for controlled hydrothermal GQD synthesis with batch-to-batch consistency; (3) Verified retention time and response factor for HPLC/GC-MS method standardization. Supplied at ≥98% purity with batch-specific documentation. Quote-based procurement for research quantities.

Molecular Formula C16H7N3O6
Molecular Weight 337.24 g/mol
CAS No. 75321-19-6
Cat. No. B1206819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Trinitropyrene
CAS75321-19-6
Synonyms1,3,6-trinitropyrene
Molecular FormulaC16H7N3O6
Molecular Weight337.24 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-]
InChIInChI=1S/C16H7N3O6/c20-17(21)12-6-2-8-1-3-10-13(18(22)23)7-14(19(24)25)11-5-4-9(12)15(8)16(10)11/h1-7H
InChIKeyBXOXVTWMJCUYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6-Trinitropyrene Technical Specifications


1,3,6-Trinitropyrene (1,3,6-TNP, CAS 75321-19-6) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C₁₆H₇N₃O₆ and molecular weight 337.24 g/mol . It exists as a yellow crystalline solid synthesized via nitration of pyrene with nitric acid under reflux conditions . The compound has an estimated boiling point of approximately 474 °C (rough estimate), density of ~1.38 g/cm³ (rough estimate), and refractive index of ~1.65 (estimate) . As a trinitro-substituted pyrene derivative, it serves both as an analytical reference standard for environmental monitoring of nitro-PAH contaminants and as a molecular precursor for bottom-up synthesis of heteroatom-doped graphene quantum dots in materials research applications [1].

1,3,6-Trinitropyrene Irreplaceability


Nitropyrenes exhibit profound isomer-dependent variation in both mutagenic potency and environmental transformation behavior due to the specific substitution pattern of nitro groups on the pyrene core. In the Ames Salmonella typhimurium TA98 assay without metabolic activation, mutagenicity among pyrene derivatives spans over two orders of magnitude: 1,3,6-TNP induces 65,500 revertants/nmol, whereas 1,3-DNP induces only 4,260 revertants/nmol, and 1-nitropyrene is weakly mutagenic with substantially lower activity [1]. This isomer-specific activity extends to mammalian cell systems: in Chinese hamster ovary (CHO) cells, 1,3,6-TNP demonstrates 54 mutants/10⁶ survivors/μg·mL⁻¹, compared to 21 for 1,8-DNP and 8.1 for 1,6-DNP [2]. Furthermore, substitution pattern dictates the compound‘s utility in materials synthesis—the specific 1,3,6-substitution geometry of 1,3,6-TNP enables controlled hydrothermal conversion into heteroatom-doped graphene quantum dots with defined photophysical properties [3]. These data establish that generic substitution without isomer verification would compromise experimental reproducibility in environmental monitoring, toxicological studies, and advanced materials fabrication.

1,3,6-Trinitropyrene Comparative Evidence


Ames TA98 Mutagenicity vs. Dinitropyrenes

In Salmonella typhimurium TA98 without S9 metabolic activation, 1,3,6-trinitropyrene (1,3,6-TNP) exhibits a mutagenic potency of 65,500 revertants/nmol [1]. This value positions 1,3,6-TNP as an intermediate-potency mutagen among nitropyrenes—it is 15.4-fold more potent than 1,3-dinitropyrene (1,3-DNP; 4,260 rev/nmol) but 3.3-fold less potent than 1,8-dinitropyrene (1,8-DNP; 217,000 rev/nmol) [1]. In the TA100 strain without S9 mix, 1,3,6-TNP shows logTA100exp of 3.87 (equivalent to ~7,400 rev/nmol), which is intermediate between 1,3-DNP (log 4.63; ~42,700 rev/nmol) and 1-nitropyrene (log 2.17; ~148 rev/nmol) [2]. These data establish 1,3,6-TNP as a reference standard with well-characterized intermediate mutagenic activity suitable for calibrating environmental mutagenicity assays where the full spectrum of nitro-PAH potencies must be represented.

Mutagenicity Ames assay Environmental toxicology

CHO Cell HGPRT Mutagenicity vs. DNPs

In cultured Chinese hamster ovary (CHO) cells, 1,3,6-trinitropyrene (1,3,6-TNP) demonstrates definite direct-acting mutagenicity at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene locus, with a specific mutagenic activity of 54 mutants/10⁶ survivors/μg·mL⁻¹ [1]. This represents 2.6-fold higher activity than 1,8-dinitropyrene (21 mutants/10⁶ survivors/μg·mL⁻¹) and 6.7-fold higher activity than 1,6-dinitropyrene (8.1 mutants/10⁶ survivors/μg·mL⁻¹) under identical assay conditions [1]. Notably, 1-nitropyrene and 1,3-dinitropyrene exhibited only marginal direct-acting mutagenicity in this mammalian cell system, highlighting the differential metabolic activation requirements across nitropyrene isomers. The response of 1,3,6-TNP to S9 metabolic activation shows a biphasic profile—enhancement at low S9 concentrations followed by decreased mutagenicity at high S9 concentrations—a pattern distinct from the monotonic S9-mediated suppression observed for 1,6-DNP and 1,8-DNP [1].

CHO cell mutagenicity Mammalian genotoxicity HGPRT assay

Soil Mutagenicity Contribution: Nitroarene Comparison

In surface soil samples collected from residential areas in Kyoto, Japan, 1,3,6-trinitropyrene (1,3,6-TNP) was identified via HPLC co-chromatography and spectral analysis as one of five major mutagenic constituents, alongside 1,6-dinitropyrene (1,6-DNP), 1,8-dinitropyrene (1,8-DNP), 3,9-dinitrofluoranthene (3,9-DNF), and 3,6-dinitrobenzo[e]pyrene (3,6-DNBeP) [1]. Quantitative contribution analysis revealed that 1,3,6-TNP accounted for 10% of the total soil extract mutagenicity in TA98 without S9 mix, which equals the contribution of 1,8-DNP (10%) and exceeds that of 1,6-DNP (3%) and 3,6-DNBeP (6%) [1]. In a separate study of surface soil from a park in Nagoya city, 1,3,6-TNP was identified as a major mutagen, accounting for 8.8% of the soil extract‘s total mutagenicity [2]. These consistent environmental detection data across multiple Japanese urban sites establish 1,3,6-TNP as a significant contributor to ambient particulate mutagenicity burden.

Environmental monitoring Soil mutagenicity Nitro-PAH source apportionment

TA98 vs. TA100 Strain Selectivity

1,3,6-Trinitropyrene (1,3,6-TNP) displays a pronounced frameshift-specific mutagenicity profile in the Ames assay, with activity in TA98 substantially exceeding that in TA100 [1]. In TA100 without S9 mix, 1,3,6-TNP exhibits a logTA100exp value of 3.87 (equivalent to ~7,400 revertants/nmol) [2]. Comparing this to its TA98 activity of 65,500 revertants/nmol yields a TA98/TA100 potency ratio of approximately 8.9-fold, indicating strong frameshift mutagen preference [1][2]. This strain selectivity ratio is similar to that of 1,8-DNP (217,000 TA98 rev/nmol vs. logTA100 4.74 [~55,000 rev/nmol]; ratio ~3.9) but distinct from 1,3-DNP which shows a narrower selectivity gap (4,260 TA98 rev/nmol vs. logTA100 4.63 [~42,700 rev/nmol]; ratio ~0.1) [1][2]. The presence of S9 metabolic activation system abolishes the mutagenic activity of 1,3,6-TNP in both strains [1].

Ames strain selectivity Mutagenicity profiling Nitroreductase activation

GQD Precursor vs. Carbon Sources

1,3,6-Trinitropyrene (1,3,6-TNP) functions as a molecular precursor for the bottom-up hydrothermal synthesis of heteroatom-doped graphene quantum dots (GQDs), with its specific 1,3,6-substitution pattern enabling controlled carbon framework assembly [1]. In patented preparation methods, 1,3,6-TNP is dissolved in aqueous alkaline solutions with dopant sources (e.g., ammonium sulfite for N,S co-doping; Na₂HPO₄·12H₂O for P-doping; borax for B-doping) and subjected to hydrothermal treatment at 160–200°C for 5–8 hours [1][2][3]. The resulting heteroatom-doped GQDs exhibit enhanced two-photon fluorescence properties and improved aqueous stability due to surface hydroxyl, amino, and sulfonic functional groups [1]. Unlike alternative carbon sources such as citric acid or glucose which require carbonization and yield less defined products, 1,3,6-TNP provides a pre-formed aromatic scaffold that directs ordered graphene domain formation. Additionally, 1,3,6-TNP serves as a precursor for electronegative monolayer graphene preparation via hydrothermal methods in sodium hydroxide solution [4].

Graphene quantum dots Bottom-up synthesis Heteroatom doping

S9 Metabolic Activation Profile

The response of nitropyrenes to S9 metabolic activation in the Ames assay reveals isomer-specific patterns that differentiate 1,3,6-trinitropyrene (1,3,6-TNP) from dinitropyrene analogs. While 1,6-DNP and 1,8-DNP exhibit monotonic decreases in mutagenicity with increasing S9 concentrations, 1,3,6-TNP and 1,3-DNP display a biphasic response: mutagenicity is enhanced at low S9 concentrations but decreases at high S9 concentrations [1]. In the TA98 strain, the mutagenic activity of all nitropyrenes is abolished by the presence of S9 mix [2]. This differential S9 response profile indicates that 1,3,6-TNP undergoes distinct metabolic transformation pathways compared to 1,6-DNP and 1,8-DNP, likely reflecting differences in nitroreductase accessibility and cytochrome P450-mediated activation across substitution isomers.

Metabolic activation S9 mix response Nitroreduction

1,3,6-Trinitropyrene Applications


Environmental Mutagen Source Apportionment

Environmental monitoring laboratories conducting nitro-PAH source apportionment require 1,3,6-TNP as an analytical reference standard to quantify its contribution to total soil and particulate mutagenicity. As demonstrated in Kyoto and Nagoya soil studies, 1,3,6-TNP accounts for 8.8–10% of total mutagenicity in TA98 without S9 mix, equivalent to the contribution of 1,8-DNP and exceeding that of 1,6-DNP and 3,6-DNBeP [1][2]. Its intermediate Ames potency (65,500 rev/nmol in TA98) and distinct TA98/TA100 selectivity ratio (~8.9) enable laboratories to calibrate assays across the full dynamic range of environmental nitro-PAH mutagens [2][3].

In Vitro Genotoxicity Testing Panels

Contract research organizations and toxicology laboratories performing in vitro genotoxicity assessments should include 1,3,6-TNP in nitro-PAH reference panels due to its potent mammalian cell mutagenicity profile. In CHO cell HGPRT assays, 1,3,6-TNP demonstrates 54 mutants/10⁶ survivors/μg·mL⁻¹—2.6-fold higher than 1,8-DNP and 6.7-fold higher than 1,6-DNP [1]. Its unique biphasic response to S9 metabolic activation (enhancement at low S9 followed by suppression at high S9) contrasts with the monotonic S9-mediated suppression observed for 1,6-DNP and 1,8-DNP, making it valuable for validating metabolic activation system performance [1].

Heteroatom-Doped GQD Synthesis

Materials research laboratories synthesizing graphene quantum dots (GQDs) via bottom-up hydrothermal methods utilize 1,3,6-TNP as a molecular precursor for controlled heteroatom doping. The compound's pre-formed aromatic scaffold and specific 1,3,6-substitution pattern enable reproducible synthesis of N,S co-doped, P-doped, and B-doped GQDs with enhanced two-photon fluorescence properties and long-term aqueous stability [1][2][3]. Unlike alternative carbon sources that produce amorphous carbonization products, 1,3,6-TNP yields ordered graphene domains with batch-to-batch consistency essential for photoluminescence and photocatalysis applications [1].

Nitro-PAH Analytical Method Development

Analytical chemistry laboratories developing HPLC or GC-MS methods for nitro-PAH quantification require 1,3,6-TNP as a retention time and response factor standard. The compound has been successfully employed in co-chromatography with HPLC and spectral analysis to identify and quantify nitroarenes in complex environmental matrices, including surface soil extracts from multiple Japanese urban sites [1]. Its intermediate polarity (estimated logP ~3.8 based on structural similarity to related nitro-PAHs) provides a midpoint calibration reference between less-polar dinitropyrenes and more-polar oxygenated derivatives, enabling robust method linearity across the nitro-PAH polarity range.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,6-Trinitropyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.